molecular formula C17H17N5O B7762895 4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine

Cat. No.: B7762895
M. Wt: 307.35 g/mol
InChI Key: XVDQINZJJOGIQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound with the identifier “4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine” is a chemical entity listed in the PubChem database. This compound is known for its unique chemical structure and properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of 4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves several synthetic routes. One common method includes the use of N-protective indole and halogenated hydrocarbon as raw materials. The reaction is carried out under the action of a manganese catalyst, magnesium metal, and other reagents . The process involves a C-H alkylation reaction by a mechanical grinding method .

Industrial Production Methods

Industrial production methods for this compound are typically scaled-up versions of the laboratory synthesis. These methods ensure the compound is produced in large quantities while maintaining high purity and consistency. The use of advanced reactors and continuous flow systems are common in industrial settings to optimize the yield and efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: It can also undergo reduction reactions, leading to the formation of reduced derivatives.

    Substitution: Substitution reactions are common, where one functional group in the compound is replaced by another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Conditions for substitution reactions vary, but they often involve the use of catalysts and specific solvents to facilitate the reaction.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized forms of the compound, while reduction can produce different reduced derivatives.

Scientific Research Applications

4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.

    Industry: this compound is used in the development of new materials and industrial processes.

Mechanism of Action

The mechanism of action of 4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to changes in their activity and function. The exact molecular targets and pathways involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    CID 2244 (aspirin): Known for its anti-inflammatory properties.

    CID 5161 (salicylsalicylic acid): Used in the treatment of various conditions.

    CID 3715 (indomethacin): A nonsteroidal anti-inflammatory drug.

    CID 1548887 (sulindac): Another anti-inflammatory agent.

Uniqueness

4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine is unique due to its specific chemical structure and properties, which differentiate it from other similar compounds

Properties

IUPAC Name

4-(2-ethoxyphenyl)-4,10-dihydro-[1,3,5]triazino[1,2-a]benzimidazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17N5O/c1-2-23-14-10-6-3-7-11(14)15-20-16(18)21-17-19-12-8-4-5-9-13(12)22(15)17/h3-10,15H,2H2,1H3,(H3,18,19,20,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVDQINZJJOGIQJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1C2N=C(N=C3N2C4=CC=CC=C4N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=CC=CC=C1C2N=C(N=C3N2C4=CC=CC=C4N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17N5O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.